molecular formula C6H11NO2 B6264432 2-amino-4-methylpent-4-enoic acid CAS No. 28024-78-4

2-amino-4-methylpent-4-enoic acid

Cat. No. B6264432
CAS RN: 28024-78-4
M. Wt: 129.2
InChI Key:
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Description

2-Amino-4-methylpent-4-enoic acid, also known as 4,5-didehydro-DL-leucine, is a compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 g/mol . It is also known by other names such as 2-Amino-4-methyl-4-pentenoic acid and 4-methylidenenorvaline .


Synthesis Analysis

The synthesis of ®-2-Methylpent-4-enoic acid involves the acylation of the oxazolidinone using triethylamine as a base, and DMAP as an acyl carrier catalyst . The addition of a pentene group via enolate addition using Sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor, and cleavage of the oxazolidinone by LiOH solution in hydrogen peroxide are also involved .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) . The InChI key is PABWDKROPVYJBH-UHFFFAOYSA-N . The Canonical SMILES is CC(=C)CC(C(=O)O)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 129.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 129.078978594 g/mol . The Topological Polar Surface Area is 63.3 Ų . The Heavy Atom Count is 9 . The compound has a Formal Charge of 0 . The melting point is 209-214 .

Scientific Research Applications

2-amino-4-methylpent-4-enoic acid has been extensively studied in the field of neuroscience as a tool to study synaptic plasticity, learning and memory, and neuronal excitability. It has been used to study the effects of neurotransmitter release and receptor activation on synaptic transmission, as well as to investigate the effects of drugs on synaptic plasticity. This compound has also been used to study the effects of neurotoxins on neuronal excitability, as well as to investigate the effects of drugs on the development and maintenance of synaptic plasticity.

Mechanism of Action

2-amino-4-methylpent-4-enoic acid acts as an agonist of the glutamate receptor, which is a ligand-gated ion channel found on the postsynaptic membrane of neurons. When this compound binds to the glutamate receptor, it causes a conformational change in the receptor, which leads to the opening of the ion channel. This allows positively charged ions, such as sodium, potassium, and calcium, to enter the neuron, causing an influx of electrical current. This influx of current causes depolarization of the neuron, which can lead to the release of neurotransmitters and the initiation of an action potential.
Biochemical and Physiological Effects
The activation of the glutamate receptor by this compound has a variety of biochemical and physiological effects. It can lead to the release of neurotransmitters, such as glutamate and GABA, which can have excitatory or inhibitory effects on neurons, respectively. This compound can also lead to the activation of intracellular signaling pathways, such as the MAPK and PI3K pathways, which can lead to the production of proteins that regulate synaptic plasticity. In addition, this compound can lead to the activation of calcium channels, which can lead to the release of calcium into the cytoplasm, which can lead to the activation of enzymes involved in synaptic plasticity and the formation of long-term memories.

Advantages and Limitations for Lab Experiments

The use of 2-amino-4-methylpent-4-enoic acid in laboratory experiments has several advantages. It is a potent agonist of the glutamate receptor, so it can be used to study the effects of neurotransmitter release and receptor activation on synaptic transmission. It is also a relatively simple and inexpensive compound to synthesize, so it is easy to obtain and use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly lipophilic compound, so it can be difficult to dissolve in aqueous solutions. In addition, it can be rapidly metabolized by enzymes in the body, so it is not suitable for long-term experiments.

Future Directions

The use of 2-amino-4-methylpent-4-enoic acid in laboratory experiments has the potential to provide insight into a variety of neurological processes. Future research could focus on the effects of this compound on synaptic plasticity and the formation of long-term memories. Additionally, research could focus on the effects of this compound on the development and maintenance of neuronal networks. Furthermore, research could focus on the effects of this compound on the regulation of neuronal excitability and the effects of drugs on synaptic plasticity. Finally, research could focus on the use of this compound as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Parkinson’s disease.

Synthesis Methods

The synthesis of 2-amino-4-methylpent-4-enoic acid is generally achieved through an acid-catalyzed condensation reaction between an aldehyde and an amine. The aldehyde is typically a primary or secondary aliphatic aldehyde, such as butyraldehyde or isobutyraldehyde. The amine is typically a primary or secondary aliphatic amine, such as ethylamine or isopropylamine. The reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and a base, such as sodium hydroxide or potassium hydroxide. The reaction can be conducted at room temperature or at elevated temperatures.

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, Signal Word Warning, and Hazard Statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-methylpent-4-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a double bond and the introduction of an amino group.", "Starting Materials": [ "4-methylpent-4-enoic acid", "ammonia", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-methylpent-4-enoic acid is reacted with sodium hydroxide to form the sodium salt of the acid.", "Step 2: The sodium salt of the acid is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 3: The diazonium salt intermediate is then reacted with ammonia to form the desired product, 2-amino-4-methylpent-4-enoic acid.", "Step 4: The product is then purified by treatment with sodium bicarbonate and sodium chloride, followed by filtration and drying." ] }

CAS RN

28024-78-4

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

0

Origin of Product

United States

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